N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0954607
InChI:
InChI=1S/C16H15NO6S/c1-10(18)13-7-15-16(23-9-22-15)8-14(13)17-24(19,20)12-5-3-11(21-2)4-6-12/h3-8,17H,9H2,1-2H3
SMILES:
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)OC)OCO2
Molecular Formula:
C16H15NO6S
Molecular Weight:
349.4 g/mol
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide
CAS No.:
Cat. No.: VC0954607
Molecular Formula: C16H15NO6S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15NO6S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C16H15NO6S/c1-10(18)13-7-15-16(23-9-22-15)8-14(13)17-24(19,20)12-5-3-11(21-2)4-6-12/h3-8,17H,9H2,1-2H3 |
| Standard InChI Key | WUAJBRFVWIQMSQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)OC)OCO2 |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)OC)OCO2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator